(S)-tert-Butyl (3-(1-aminoethyl)-4-fluorophenyl)carbamate
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Overview
Description
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: is a compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This particular compound is notable for its application in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate typically involves the reaction of tert-butyl chloroformate with the corresponding amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like tert-butyl hydroperoxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include trifluoroacetic acid for deprotection, and catalytic hydrogenation for reduction . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in drug development due to its stability and reactivity.
Industry: Utilized in the production of various organic compounds and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions . This stability and controlled reactivity make it a valuable tool in organic synthesis.
Comparison with Similar Compounds
tert-Butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate: can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the fluorophenyl group.
tert-Butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate: Contains a cyclohexyl group instead of a fluorophenyl group.
tert-Butyl n- [1- (aminocarbonyl)-3-methylbutyl]carbamate: A leucine derivative with different substituents.
The uniqueness of tert-butyl N-{3-[(1S)-1-aminoethyl]-4-fluorophenyl}carbamate lies in its specific structure, which imparts distinct reactivity and stability properties, making it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C13H19FN2O2 |
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Molecular Weight |
254.30 g/mol |
IUPAC Name |
tert-butyl N-[3-[(1S)-1-aminoethyl]-4-fluorophenyl]carbamate |
InChI |
InChI=1S/C13H19FN2O2/c1-8(15)10-7-9(5-6-11(10)14)16-12(17)18-13(2,3)4/h5-8H,15H2,1-4H3,(H,16,17)/t8-/m0/s1 |
InChI Key |
PUNOFXOSVQQFSG-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)NC(=O)OC(C)(C)C)F)N |
Origin of Product |
United States |
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